molecular formula C9H9F2N B1365979 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 220352-38-5

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No. B1365979
CAS RN: 220352-38-5
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-IMTBSYHQSA-N
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Description

“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” is an intermediate used to prepare trans-2-arylcyclopropylamines as potent and selective dipeptidyl peptidase IV inhibitors . It is also used in the preparation of orally active reversible P2Y12 receptor antagonists for the prevention of thrombosis .


Molecular Structure Analysis

The molecular formula of “(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” is C9H9F2N. It has an average mass of 169.171 Da and a monoisotopic mass of 169.070313 Da .


Chemical Reactions Analysis

“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” is used as an intermediate in the preparation of trans-2-arylcyclopropylamines as potent and selective dipeptidyl peptidase IV inhibitors . It is also used in the preparation of orally active reversible P2Y12 receptor antagonists for the prevention of thrombosis .


Physical And Chemical Properties Analysis

“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 44.9±3.0 kJ/mol, and it has a flash point of 99.0±14.4 °C .

Scientific Research Applications

Synthesis and Biocatalysis

  • Synthesis as a Pharmaceutical Intermediate : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a crucial intermediate in the synthesis of Ticagrelor, an anti-clotting medication. It's synthesized using Corey-Chaykovsky asymmetric cyclopropanation reactions with L-menthol as a chiral auxiliary agent and trimethylsulfonium iodide as the sulfur-ylide reagent (Pan Xian-hua, 2013).
  • Biocatalytic Process Development : A ketoreductase (KRED) was used for transforming related compounds into chiral alcohols for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, demonstrating the utility of biocatalysis in pharmaceutical synthesis (Xiang Guo et al., 2017).

Medicinal Chemistry and Therapeutics

  • LSD1 Inhibition for CNS Disorders : Cyclopropanamine compounds, including variants of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, are explored as LSD1 inhibitors. They have potential therapeutic applications in treating conditions like schizophrenia, Alzheimer's disease, and epilepsy (B. Blass, 2016).
  • Utilization in Enzyme-Catalyzed Pharmaceutical Processes : Engineered enzymes have been used for the synthesis of cyclopropane precursors to antithrombotic agents like Ticagrelor, showcasing the role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in developing efficient, clean, and selective biocatalytic processes (Ka Hernandez et al., 2016).

Pharmaceutical Synthesis and Stereochemistry

  • Development of Chiral Cyclopropane Units : The compound plays a role in the development of chiral cyclopropane units, which are significant in synthesizing optically active pharmaceuticals (M. Reetz & E. Bohres, 1998).
  • Gram-Scale Synthesis for Drug Development : Myoglobin catalysts have been engineered for the asymmetric synthesis of drugs, including those with a cyclopropane core, highlighting the compound's relevance in scalable and stereoselective pharmaceutical synthesis (Priya Bajaj et al., 2016).

Safety and Hazards

When handling “(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431443
Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

CAS RN

220352-38-5
Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)-
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Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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Record name Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)
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Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
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Q & A

Q1: What is the significance of the stereochemistry in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine for Ticagrelor synthesis?

A1: The specific (1R,2S) stereochemistry of this cyclopropanamine derivative is crucial because Ticagrelor itself is a chiral molecule. Utilizing a chiral precursor with defined stereochemistry like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ensures the final product, Ticagrelor, is obtained in the desired enantiomeric form. Incorrect stereochemistry could lead to a less active or even inactive drug molecule. [, ]

Q2: What synthetic challenges are associated with producing (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, and how does the research address them?

A2: Synthesizing (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine with high enantiomeric purity is challenging. One paper focuses on optimizing the Corey-Chaykovsky asymmetric cyclopropanation reaction using L-menthol as a chiral auxiliary, trimethylsulfonium iodide, and a copper catalyst to achieve a 60.5% yield of the desired enantiomer. [] This method aims to improve the efficiency and stereoselectivity of a key step in the multi-step synthesis.

Q3: Besides the Corey-Chaykovsky reaction, what alternative synthetic approaches are explored in the research for obtaining (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine?

A3: An alternative method described involves the asymmetric reduction of a precursor molecule using a CBS catalyst. [] This approach utilizes a chiral catalyst to selectively reduce a prochiral ketone, leading to the formation of the desired (1R,2S) enantiomer. The choice of reducing agent, such as borane-tetrahydrofuran or borane-N,N-diethylaniline, can influence the yield and enantiomeric excess of the reaction. []

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